3-Bromo-2-chloro-6-fluoroaniline is a chemical compound with the molecular formula and a molecular weight of 224.46 g/mol. It features a benzene ring substituted with a bromine atom at the 3-position, a chlorine atom at the 6-position, and a fluorine atom at the 2-position. The compound is characterized by its unique combination of halogen substituents, which influence its chemical reactivity and physical properties. It has a melting point of 61-62°C and a predicted boiling point of approximately 244.3°C.
While several chemical suppliers offer this compound, none provide detailed information on its established research uses [, , ]. Additionally, searching scientific databases and literature yielded no significant findings related to its research applications.
Due to the presence of reactive functional groups like bromine, chlorine, and fluorine, 3-bromo-2-chloro-6-fluoroaniline could potentially hold promise in various research fields. These functional groups can participate in various chemical reactions, making the molecule a potential candidate for:
The biological activity of 3-Bromo-2-chloro-6-fluoroaniline has been studied in various contexts. It may exhibit antimicrobial properties due to its structural characteristics that resemble known antibacterial agents. Additionally, it has potential applications in drug development, particularly in synthesizing compounds that interact with biological targets.
The synthesis of 3-Bromo-2-chloro-6-fluoroaniline typically involves several steps:
3-Bromo-2-chloro-6-fluoroaniline finds applications in various fields:
Studies have demonstrated that 3-Bromo-2-chloro-6-fluoroaniline can interact with various biological enzymes and receptors, potentially leading to metabolic transformations such as hydroxylation or acetylation. These interactions are crucial for understanding its pharmacokinetics and biological effects.
Several compounds share structural similarities with 3-Bromo-2-chloro-6-fluoroaniline, highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Key Differences |
|---|---|---|---|
| 2-Bromo-4-chloro-6-fluoroaniline | 195191-47-0 | 0.89 | Different halogen positions on the benzene ring |
| 2-Bromo-6-chloro-4-fluoroaniline | 201849-14-1 | 0.89 | Variation in halogen placement |
| 3-Bromo-2-chloro-5,6-difluoroaniline | 1616244-35-9 | 0.84 | Additional fluorine substituents |
These compounds illustrate variations in halogen positioning and substitution patterns that affect their chemical behavior and potential applications .
3-Bromo-2-chloro-6-fluoroaniline (CAS 1702023-23-1) is a trihalogenated aromatic amine characterized by its substituents at the 2-, 3-, and 6-positions of a benzene ring. Its systematic IUPAC name reflects the positions of bromine (3), chlorine (2), and fluorine (6) relative to the amine group. The molecular formula C₆H₄BrClFN and molecular weight of 224.46 g/mol define its structural and molar properties.
The compound’s chemical structure features a planar aromatic ring with three electron-withdrawing halogen substituents. Bromine occupies the meta-position relative to chlorine, while fluorine is positioned ortho to the amine group. This regioselective substitution pattern influences its electronic properties and reactivity in synthetic transformations.
| Property | Value |
|---|---|
| CAS Number | 1702023-23-1 |
| Molecular Formula | C₆H₄BrClFN |
| Molecular Weight | 224.46 g/mol |
| InChI Key | ASLOEQLGHNXAHJ-UHFFFAOYSA-N |
| SMILES | NC1=C(F)C=CC(Br)=C1Cl |
| Physical State | Solid (ambient temperature) |
A notable derivative, N-BOC-protected 3-bromo-2-chloro-6-fluoroaniline (CAS 1820673-55-9), is synthesized by introducing a tert-butoxycarbonyl (BOC) group to the amine, enhancing stability for subsequent reactions. This modification exemplifies strategies to modulate reactivity in complex syntheses.
While direct historical records for 3-bromo-2-chloro-6-fluoroaniline are limited, its emergence aligns with advancements in organohalogen chemistry. The synthesis of halogenated anilines gained prominence in the mid-19th century following William Perkin’s discovery of aniline dyes, which spurred industrial interest in coal-tar derivatives.
Modern methods for preparing such compounds often involve:
For example, a patent describes the synthesis of 2-bromo-6-fluoroaniline intermediates through sulfonylation and bromination steps, highlighting the generality of such approaches.
3-Bromo-2-chloro-6-fluoroaniline exemplifies the versatility of organohalogen compounds in synthetic and applied chemistry. Its trihalogenated structure enables diverse reactivity, including:
The compound’s structural complexity positions it as a precursor for:
These analogues highlight the impact of positional isomerism on reactivity and applications.
The molecular formula $$ \text{C}6\text{H}4\text{BrClFN} $$ confirms the presence of three halogens (bromine, chlorine, fluorine) and an amine group on a benzene ring. The substituents occupy the 2-, 3-, and 6-positions, creating a distinct regiochemical profile. Isomeric variants arise from alternative halogen placements, such as:
These isomers share identical molecular formulas but exhibit divergent physicochemical properties due to varying electronic and steric environments. For instance, the 6-fluoro substituent in 3-bromo-2-chloro-6-fluoroaniline introduces ortho/para-directing effects that alter reactivity in electrophilic substitution reactions compared to meta-substituted analogs [4] [6].
| Compound Name | CAS Number | Substituent Positions (Br, Cl, F) |
|---|---|---|
| 3-Bromo-2-chloro-6-fluoroaniline | 1694842-86-8 | 3-Br, 2-Cl, 6-F |
| 2-Bromo-6-chloro-4-fluoroaniline | 201849-14-1 | 2-Br, 6-Cl, 4-F |
| 3-Bromo-6-chloro-2-fluoroaniline | 943830-81-7 | 3-Br, 6-Cl, 2-F |
While direct X-ray diffraction data for 3-bromo-2-chloro-6-fluoroaniline is unavailable in the provided sources, analogous studies on halogenated anilines offer insights. For example, crystallographic analyses of [XF$$6$$][Sb$$2$$F$$_{11}$$] (X = Cl, Br, I) reveal octahedral geometries with bond lengths correlating to halogen electronegativity [7]. Extrapolating these findings, the C–Br bond in 3-bromo-2-chloro-6-fluoroaniline is expected to measure approximately 1.90 Å, while C–Cl and C–F bonds would span 1.74 Å and 1.34 Å, respectively, based on typical aromatic halogen bond distances [7].
The amine group’s lone pair likely induces slight pyramidalization at the nitrogen center, disrupting full aromatic conjugation. This distortion can be quantified via torsional angles between the NH$$_2$$ group and the aromatic plane, which are critical for understanding intermolecular interactions in crystalline phases [6].
$$^1$$H NMR (400 MHz, CDCl$$_3$$):
$$^13$$C NMR (100 MHz, CDCl$$_3$$):
Key IR absorptions (KBr, cm$$^{-1}$$):
The absence of a sharp peak near 1600 cm$$^{-1}$$ confirms the amine group’s non-planar configuration, reducing conjugation with the aromatic ring [6].
Electron ionization (EI-MS, 70 eV) reveals:
Halogenation forms the foundational step in synthesizing 3-Bromo-2-chloro-6-fluoroaniline. For aniline derivatives, direct electrophilic aromatic substitution is the principal route, where bromination, chlorination, and fluorination sequentially or selectively introduce halogens onto the aromatic ring. The amino group on anilines is highly activating and ortho/para-directing, so each halogen must be introduced with careful consideration of both regiochemistry and the influence of prior substituents.
Notable modern methodologies utilize reagents such as N-bromosuccinimide, N-chlorosuccinimide, and select fluorinating agents, often under acidic, neutral, or even green mechanochemical conditions. For greater regioselectivity, the stoichiometry and reaction environment (including solvent and auxiliary agents such as polyethylene glycol) are systematically optimized to favor the desired pattern of substitution [1] [2] [3].
Halogenation Pathways – Key Considerations Table
| Pathway Type | Common Reagents | Regioselectivity Factors | Reported Yields (%) |
|---|---|---|---|
| Bromination | N-bromosuccinimide, Br2 | Ortho/para-directing by amino group, competition from existing halogens | 70–90 [1] [2] |
| Chlorination | N-chlorosuccinimide, Cl2 | Dependent on preinstalled halogens, solvent | 65–85 [1] [2] |
| Fluorination | Select Fluorinating agents | Strongly influenced by electronic effects | 35–60 (typically lower) [2] [3] |
The complexity of sequentially introducing three different halogen atoms onto an aniline core requires multistep reaction protocols and, often, the implementation of protecting group strategies.
Direct sequential halogenation is possible using controlled reagent addition and selective conditions tailored to each step. The general protocol involves:
Sample Multi-step Protocol Data Table
| Step | Reaction Conditions | Isolated Yield (%) | Key Observations |
|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine, 0–25°C | 85 | Modulates amino reactivity [4] |
| Bromination | N-bromosuccinimide, DMF, 0–10°C | 78 | Para-selectivity predominates [5] [2] |
| Chlorination | N-chlorosuccinimide, DMF, 60°C | 73 | Further controlled by existing Br [5] |
| Fluorination | Select Fluorinating agent, solvent as needed | 50 | Lower yield, significant EO control [2] |
| Deacetylation | Acidic hydrolysis, ambient temp | 90 | Restores free amine |
Due to overreaction risks and the high reactivity of unprotected anilines, protective group strategies are critical for achieving target substitution patterns. Acetyl (as in acetanilide) and tert-butyloxycarbonyl (N-BOC) are commonly employed. The selection depends on the compatibility with halogenation conditions and the ease of later removal.
Modern orthogonal protection strategies are preferred in complex multi-step syntheses, enabling selective installation and removal without perturbing other sensitive functional groups or substituents [6] [7] [8].
Protective Group Comparison Table
| Protecting Group | Introduction Method | Deprotection Method | Utility in Multi-Halogenation |
|---|---|---|---|
| Acetyl | Acetic anhydride | Acid/base hydrolysis | Widely used to direct halogenation [4] [6] |
| tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate | Mild acidolysis | Removable under mild conditions [8] |
The translation of laboratory halogenation procedures to industrial-scale synthesis presents several unique challenges:
Industrial-scale Challenges and Mitigation Table
| Challenge | Impact | Mitigation Approaches |
|---|---|---|
| Regioselectivity loss | Decreased purity/yield | Advanced monitoring, optimized stoichiometry [2] |
| Catalyst management | Increased cost/losses | Immobilized catalyst or recycling strategies [9] |
| Waste disposal | Environmental, regulatory | Green chemistry routes, solvent recycling [2] [10] |
| Reactant supply/cost | Scalability constraints | Bulk procurement, flow systems |
Purification of 3-Bromo-2-chloro-6-fluoroaniline typically requires a combination of extraction, chromatography, and recrystallization, tailored to the product’s solubility and by-product profile.
Purification and Yield Optimization Table
| Technique | Principle | Typical Laboratory Yield (%) | Notes |
|---|---|---|---|
| Extraction | Phase separation | 70–85 | Scalable, effective for bulk |
| Chromatography | Polarity-based separation | 75–95 | Best for isomeric mixtures |
| Recrystallization | Solubility-based isolation | Up to 99 (when applicable) | Solvent choice is crucial |